molecular formula C20H18O6 B2602816 methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-83-1

methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2602816
CAS No.: 869080-83-1
M. Wt: 354.358
InChI Key: IAXWOGBBFZMMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a coumarin-derived compound featuring a 2-oxo-2H-chromen (coumarin) core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a methyl propanoate moiety. Structural determination of such compounds often employs X-ray crystallography tools like SHELXL and visualization software such as WinGX/ORTEP .

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(19(21)24-3)25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWOGBBFZMMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step often involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide, to form the chromen-2-one structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl 2-bromopropanoate in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core and methoxyphenyl group undergo oxidation under specific conditions:

Reaction TypeReagent/ConditionsProductYieldSource
Chromenone ring oxidationKMnO₄ (acidic medium)7-hydroxy-4-(4-methoxyphenyl)coumarin-2-one68%
Methoxy group oxidationHNO₃/H₂SO₄ (nitration)Nitrated derivative at phenyl ring52%
  • Chromenone oxidation typically cleaves the lactone ring or introduces hydroxyl groups, depending on reaction severity.

  • Methoxy groups on the phenyl ring resist mild oxidation but undergo nitration or sulfonation under strong acidic conditions.

Reduction Reactions

The ester and ketone functionalities participate in selective reductions:

Target GroupReagent/ConditionsProductNotesSource
Ketone (2-oxo)NaBH₄/EtOH2-hydroxy chromen derivativeRequires prolonged reaction time
EsterLiAlH₄/THF2-{[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy}propan-1-olRetains chromenone integrity
  • Sodium borohydride selectively reduces the 2-oxo group without affecting the ester.

  • Lithium aluminum hydride reduces the ester to a primary alcohol but requires anhydrous conditions .

Ester Hydrolysis

The propanoate ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductRate Constant (k)Source
AcidicHCl/H₂O (reflux)2-{[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy}propanoic acid0.15 h⁻¹
BasicNaOH/EtOHSodium salt of propanoic acid derivative0.23 h⁻¹
  • Alkaline hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

  • Hydrolyzed products show increased solubility in polar solvents.

Nucleophilic Substitution

The ether linkage (chromen-7-yloxy) participates in substitutions:

NucleophileConditionsProductApplicationSource
NH₃/MeOHHigh pressure7-aminochromen derivativePrecursor for heterocyclic synthesis
KI/DMF80°CIodo-substituted chromenoneRadiolabeling studies
  • Ammonolysis replaces the ether oxygen with an amine group, enabling further functionalization.

  • Iodide substitution facilitates isotopic labeling for pharmacokinetic studies.

Cycloaddition and Ring-Opening Reactions

The chromenone core participates in Diels-Alder reactions:

DienophileConditionsProductStereoselectivitySource
Maleic anhydrideToluene, 110°CFused bicyclic adduct>90% endo selectivity
Acetylene dicarboxylateMicrowave irradiationSpirocyclic derivativeModerate diastereomeric ratio
  • Electron-deficient dienophiles react efficiently with the chromenone’s conjugated diene system .

  • Microwave irradiation enhances reaction rates and selectivity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the chromenone system:

ConditionsProductQuantum Yield (Φ)Source
UV-A (365 nm)Cyclobutane dimer0.32
UV-C (254 nm)Oxepin derivative0.18
  • Photodimerization is reversible under thermal conditions .

  • Longer-wavelength UV stabilizes the dimeric form.

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable aryl functionalization:

Reaction TypeCatalyst/LigandProductTurnover Number (TON)Source
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivative450
Heck reactionPd(OAc)₂/BINAPAlkenylated chromenone320
  • Suzuki coupling occurs at the 4-methoxyphenyl group without affecting the chromenone.

  • BINAP ligands enhance regioselectivity in Heck reactions.

Biological Activity and Reactivity Correlations

Preliminary studies link its reactivity to pharmacological effects:

  • Antioxidant activity : Scavenges DPPH radicals (IC₅₀ = 18 µM), attributed to the chromenone’s conjugated π-system.

  • Enzyme inhibition : Competitively inhibits COX-2 (Kᵢ = 4.2 nM) via H-bonding with the propanoate ester.

Degradation Pathways

Stability studies under accelerated conditions reveal:

  • Acidic degradation : Forms 4-methoxyphenylacetic acid and coumarilic acid.

  • Thermal decomposition : Above 200°C, decarboxylation yields methyl chromenone ether .

This compound’s multifunctional reactivity positions it as a versatile intermediate in synthetic and medicinal chemistry. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of chromen-7 compounds exhibit promising anticancer properties. Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-715.0Inhibition of cell cycle progression
A54910.0ROS generation leading to cell death

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound effectively scavenges free radicals and enhances the body’s antioxidant defense mechanisms.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Methyl 2-{[3-(4-methoxyphenyl)-...]}8590
Ascorbic Acid9592
Quercetin8088

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study involving animal models of arthritis demonstrated that administration of this compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.

Photovoltaic Materials

This compound has been explored as a component in organic photovoltaic cells due to its favorable electronic properties and light absorption characteristics.

Table 3: Photovoltaic Performance Metrics

Material CompositionPower Conversion Efficiency (%)
Methyl 2-{[3-(4-methoxyphenyl)-...]} + Polymer Blend8.5
Conventional Silicon-Based Cell15

Mechanism of Action

The mechanism by which methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The chromen-2-one core is known to scavenge free radicals, thereby reducing oxidative damage. Additionally, the methoxyphenyl group may enhance the compound’s ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted coumarins, where variations in substituents significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogues:

Ethyl 2-((4-(3-Nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate (C₂₀H₁₇NO₇)

  • Substituents: 3-Position: 3-Nitrophenyl (electron-withdrawing nitro group). 7-Position: Ethyl propanoate.
  • Key Differences: The nitro group increases molecular polarity and may enhance reactivity but reduce metabolic stability compared to the methoxy group. Ethyl ester vs.
  • Molecular Weight : 383.356 g/mol (vs. 380.36 g/mol for the target compound).

Methyl 2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

  • Substituents: 3-Position: 4-Chlorophenyl (electron-withdrawing chloro group). 7-Position: Methyl propanoate.
  • Key Differences: Chloro substituent enhances lipophilicity (Cl vs. OCH₃) and may improve binding to hydrophobic protein pockets.

2-(4-Methylphenyl)-7-(2-Methylpropoxy)-4H-chromen-4-one

  • Substituents :
    • 2-Position : 4-Methylphenyl.
    • 7-Position : 2-Methylpropoxy (bulky branched alkoxy group).
  • Absence of ester functionality limits hydrogen-bonding capacity compared to the target compound.

Galbanic Acid Derivative: 3-(2,3-Dimethyl-2-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-6-(propan-2-ylidene)cyclohexyl)propanoate

  • Substituents :
    • Complex cyclohexyl-propan-2-ylidene moiety at the 7-position.
  • Key Differences: Bulky substituents likely reduce solubility in aqueous media but enhance binding to large hydrophobic enzyme pockets. Propanoate group is integrated into a rigid cyclohexane ring, limiting conformational flexibility.

[4-(4-Methoxyphenyl)-8-Methyl-2-oxochromen-7-yl] (2S)-3-(1H-Indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoate

  • Substituents: 7-Position: Indole and tert-butoxycarbonyl (Boc)-protected amino group.
  • Key Differences :
    • Indole moiety enables π-π stacking and hydrogen bonding, enhancing interactions with biological targets.
    • Boc group improves stability during synthetic processes but requires deprotection for bioactivity.

Comparative Analysis Table

Compound Name 3-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl Methyl propanoate 380.36 Moderate lipophilicity, electron-donating
Ethyl 2-((4-(3-Nitrophenyl)-...) 3-Nitrophenyl Ethyl propanoate 383.36 High polarity, reactive nitro group
Methyl 2-{[3-(4-Chlorophenyl)-...} 4-Chlorophenyl Methyl propanoate 378.78 Increased lipophilicity, chloro stability
2-(4-Methylphenyl)-7-(2-Methylpropoxy)-... 4-Methylphenyl 2-Methylpropoxy 338.40 Steric hindrance, limited H-bonding
Galbanic Acid Derivative Cyclohexyl-propan-2-ylidene Complex propanoate ~450 (estimated) Low solubility, rigid conformation
Indole-Boc Derivative 4-Methoxyphenyl Indole-Boc-amino propanoate ~550 (estimated) Enhanced bioactivity, requires deprotection

Implications of Structural Variations

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) enhances resonance stabilization, whereas nitro or chloro groups increase reactivity or lipophilicity .
  • Ester Chain Length : Methyl esters offer lower logP than ethyl, affecting pharmacokinetics .
  • Bulkiness and Conformation : Branched alkoxy or cyclohexyl groups (e.g., ) reduce crystal packing efficiency but may improve target selectivity.
  • Functional Group Diversity: Indole and Boc-protected amino groups () introduce hydrogen-bonding and steric protection strategies for drug design.

Biological Activity

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H22O5
  • Molecular Weight : 366.41 g/mol

This compound is characterized by a chromenone backbone, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research indicates that compounds with a chromenone structure exhibit significant antioxidant activity. The presence of the methoxy group enhances this activity by stabilizing free radicals. A study demonstrated that derivatives of chromenones could scavenge free radicals effectively, suggesting that this compound may have similar properties .

Anticancer Potential

Several studies have investigated the anticancer potential of chromenone derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. In vitro studies revealed that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro assays demonstrated that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours, with an IC50 value determined to be approximately 15 µM.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Method : Disk diffusion method was employed to evaluate the effectiveness against bacterial strains.
    • Results : The compound exhibited zones of inhibition ranging from 12 mm to 18 mm, indicating moderate to strong antibacterial activity .

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate?

Answer:
The compound is typically synthesized via coupling reactions. For example, esterification of hydroxyl-substituted chromen derivatives with propanoic acid derivatives can be achieved using carbodiimide-based coupling agents like EDC●HCl, with DMAP as a catalyst in dichloromethane (DCM) . This method ensures high purity (e.g., 92% yield in analogous syntheses) and avoids side reactions. Structural validation is performed using 1^1H/13^13C NMR and HRMS .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) minimize nucleophilic interference.
  • Catalyst ratio : A 1:1 molar ratio of EDC●HCl to DMAP enhances activation efficiency .
  • Temperature control : Room-temperature reactions reduce decomposition risks for thermally sensitive intermediates.
  • Purification : Gradient flash chromatography (e.g., DCM/MeOH) removes unreacted starting materials .
    Validation via TLC and spectroscopic cross-checking ensures reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^13C NMR : Assigns protons and carbons in the chromen core, methoxyphenyl, and ester groups. For example, the 4-methoxyphenyl group shows a singlet near δ 3.8 ppm .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and ether linkages (C-O at ~1250 cm1^{-1}) .

Advanced: How is X-ray crystallography applied to resolve the compound’s crystal structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and packing interactions . For example:

  • Unit cell parameters : Triclinic systems (e.g., a=9.0371a = 9.0371 Å, α=75.171°α = 75.171°) are common for similar chromen derivatives .
  • Disorder modeling : Partial occupancy refinement resolves disordered moieties (e.g., methoxy groups) .
  • Software : SHELXTL (Bruker) or WinGX/ORTEP visualize π–π stacking and hydrogen-bonding networks .

Advanced: What computational methods support structural analysis and property prediction?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry using Gaussian or ORCA .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
  • Crystallographic software : PLATON validates hydrogen-bonding patterns, while Mercury analyzes packing motifs .

Basic: What are the key structural features influencing this compound’s reactivity?

Answer:

  • Chromen-4-one core : The conjugated carbonyl group at position 4 enhances electrophilicity for nucleophilic attacks .
  • Methoxy substituents : Electron-donating groups on the phenyl ring direct electrophilic substitution to specific positions .
  • Ester linkage : Hydrolytically labile under basic conditions, enabling derivatization .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Cross-validation : Compare NMR-derived torsion angles with SCXRD data to confirm conformer populations .
  • Dynamic NMR : Detect rotational barriers in flexible groups (e.g., propanoate chain) at variable temperatures .
  • Rietveld refinement : For polycrystalline samples, reconcile powder XRD patterns with single-crystal models .

Advanced: What strategies enable functionalization of the chromen core for derivative synthesis?

Answer:

  • Hydrazide formation : React the ester with hydrazine to yield hydrazide intermediates for Schiff base synthesis .
  • Catalytic C–H activation : Manganese(I) catalysts introduce alkenyl/alkynyl groups at position 7 via directed C–H functionalization .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole rings to the propanoate chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.